Bienvenue dans la boutique en ligne BenchChem!

8-HYDROXY WARFARIN BETA-D-GLUCURONIDE

UGT phenotyping recombinant enzyme assay isoform selectivity

8-Hydroxy Warfarin β-D-Glucuronide (8-OH-WAR-GLUC) is a phase II conjugate of the cytochrome P450-derived warfarin metabolite 8-hydroxywarfarin, formed through UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation at the C8 position. Unlike the more abundant 6- and 7-hydroxywarfarin glucuronides that dominate the urinary warfarin metabolite profile, 8-OH-WAR-GLUC is a minor excretory product in humans, yet it exhibits uniquely high enzymatic turnover efficiency and exclusive UGT isoform selectivity that distinguish it from all other warfarin glucuronide positional isomers.

Molecular Formula C25H24O11
Molecular Weight 500.456
CAS No. 1007224-60-3
Cat. No. B588048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-HYDROXY WARFARIN BETA-D-GLUCURONIDE
CAS1007224-60-3
Synonyms4-Hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-8-yl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC25H24O11
Molecular Weight500.456
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC2=O)O
InChIInChI=1S/C25H24O11/c1-11(26)10-14(12-6-3-2-4-7-12)16-17(27)13-8-5-9-15(21(13)35-24(16)33)34-25-20(30)18(28)19(29)22(36-25)23(31)32/h2-9,14,18-20,22,25,27-30H,10H2,1H3,(H,31,32)/t14?,18-,19-,20+,22-,25+/m0/s1
InChIKeyCFVGBYFDDKYFMF-JAGVPYGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy Warfarin β-D-Glucuronide (CAS 1007224-60-3): Quantitative Differentiation Guide for Analytical Standard Procurement


8-Hydroxy Warfarin β-D-Glucuronide (8-OH-WAR-GLUC) is a phase II conjugate of the cytochrome P450-derived warfarin metabolite 8-hydroxywarfarin, formed through UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation at the C8 position [1]. Unlike the more abundant 6- and 7-hydroxywarfarin glucuronides that dominate the urinary warfarin metabolite profile, 8-OH-WAR-GLUC is a minor excretory product in humans, yet it exhibits uniquely high enzymatic turnover efficiency and exclusive UGT isoform selectivity that distinguish it from all other warfarin glucuronide positional isomers [2]. These differential biochemical properties make the authentic 8-OH-WAR-GLUC reference standard indispensable for studies where isoform-specific UGT activity assignment, regioselectivity profiling, or enantiomer-resolved warfarin metabolite quantification is required [3].

Why 7-Hydroxy Warfarin Glucuronide or Other Warfarin Glucuronide Isomers Cannot Substitute for 8-Hydroxy Warfarin β-D-Glucuronide in Quantitative Bioanalytical Workflows


Warfarin glucuronide positional isomers are not analytically or enzymologically interchangeable because each regioisomer is produced by a distinct, non-overlapping UGT isoform signature, with 8-OH-WAR-GLUC being generated almost exclusively by UGT1A9 whereas 6- and 7-OH-WAR-GLUC are produced by UGT1A1, UGT1A10, and multiple additional UGT1A enzymes [1]. Attempting to use the commercially more common 7-hydroxywarfarin glucuronide (CAS 24579-17-7) as a surrogate for 8-OH-WAR-GLUC in UGT phenotyping or inhibitor screening assays would yield false isoform assignments, because UGT1A9—the sole hepatic UGT responsible for 8-OH-WAR conjugation—would not be represented in the resulting activity readout [2]. Furthermore, the enantiomer-resolved kinetic parameters (Km, Vmax, and Ki) differ by up to 28-fold between S-8-OH-WAR and S-7-OH-WAR for the same recombinant UGT isoform, meaning quantification errors propagate directly into pharmacokinetic modeling when the incorrect glucuronide standard is employed [3].

Quantitative Differentiation Evidence for 8-Hydroxy Warfarin β-D-Glucuronide Against Closest Warfarin Glucuronide Analogs


UGT1A9-Exclusive Glucuronidation of 8-Hydroxywarfarin vs. Multi-UGT Metabolism of 7-Hydroxywarfarin Glucuronide Defines Isoform-Specific Probe Utility

Of all hepatic UGT isozymes tested, UGT1A9 exclusively metabolized 8-hydroxywarfarin to its glucuronide conjugate, whereas 7-hydroxywarfarin was glucuronidated by UGT1A1, UGT1A8, UGT1A9, and UGT1A10, and 6-hydroxywarfarin was metabolized by UGT1A1, UGT1A6, UGT1A9, and UGT1A10 [1][2]. This means 8-OH-WAR-GLUC formation serves as a binary, unambiguous readout for UGT1A9 catalytic activity, whereas 7-OH-WAR-GLUC formation reflects the composite activity of at least four UGT isoforms and cannot be deconvoluted to any single enzyme without additional inhibitor phenotyping [3]. The clinical relevance is underscored by UGT1A9 accounting for almost all hepatic generation of R/S-8-hydroxywarfarin glucuronide [2].

UGT phenotyping recombinant enzyme assay isoform selectivity

S-8-Hydroxywarfarin Glucuronide Exhibits ~28-Fold Higher UGT1A10 Vmax Than S-7-Hydroxywarfarin Glucuronide, Defining the Highest-Capacity Warfarin Glucuronidation Reaction

Using purified recombinant UGT1A10, S-8-hydroxywarfarin demonstrated a Vmax of 28 ± 2.5 nmol/min/mg protein for glucuronide formation, compared to only 1.0 ± 0.05 nmol/min/mg for S-7-hydroxywarfarin and 1.2 ± 0.04 nmol/min/mg for S-6-hydroxywarfarin with the same enzyme preparation [1]. This 28-fold Vmax advantage for S-8-OH-WAR over S-7-OH-WAR is the largest differential in catalytic rate among all hydroxywarfarin regioisomers tested against any single UGT isoform. The R-enantiomer of 8-hydroxywarfarin showed a Vmax of 7.2 ± 1.0 nmol/min/mg with UGT1A10, still 7.2-fold higher than R-7-OH-WAR (0.04 ± 0.04 nmol/min/mg) [1]. In the racemic mixture reflecting physiological conditions, S-8-OH-WAR maintained the highest catalytic efficiency with Ks values of 1900 ± 810 μM [1].

enzyme kinetics UGT1A10 Vmax comparison

Urinary Excretion: 8-OH-WAR-GLUC Is a Minor Metabolite Whereas 6- and 7-OH-WAR-GLUC Are Predominant (>70% Glucuronidated), Defining Its Role as a Low-Abundance Biomarker Requiring High-Sensitivity Quantification

In human urine from warfarin-treated patients, 6- and 7-hydroxywarfarin were primarily (>70%) excreted as their glucuronide conjugates, whereas 4′-OH-WAR and 8-OH-WAR—along with their corresponding glucuronides—were consistently minor metabolites across all three patients analyzed [1][2]. The LC-MS/MS method developed by Miller et al. was capable of measuring 24 unique warfarin metabolites in human urine, with 8-OH-WAR-GLUC detectable but at substantially lower absolute concentrations (nM range) compared to 7-O-GLUC, which was identified as a major metabolite [1]. This low endogenous abundance means that 8-OH-WAR-GLUC cannot be reliably quantified using calibration curves constructed with the more abundant 7-OH-WAR-GLUC standard; it requires its own authentic reference material for accurate spike-and-recovery validation [3].

clinical metabolomics urinary biomarker LC-MS/MS quantification

Microsomal Glucuronidation Efficiency (Vmax/Km) of 8-Hydroxywarfarin Exceeds That of 6- and 7-Hydroxywarfarin in Pooled Human Liver Microsomes, Indicating Highest Intrinsic Hepatic Clearance via Glucuronidation

Kim et al. (2019) estimated the glucuronidation capacity of the average human liver using pooled human liver microsomes (HLMs) and reported that the observed metabolic efficiencies (Vmax/Km) toward R/S-6-, 7-, and especially 8-hydroxywarfarin indicated a high glucuronidation capacity, with 8-OH-WAR showing the highest efficiency among the three regioisomers tested [1]. No observable glucuronidation activity was detected toward R/S-warfarin, R/S-10-hydroxywarfarin, or R/S-4′-hydroxywarfarin in the same HLM system [1]. Through inhibitor phenotyping, UGT1A9 was confirmed to account for almost all of the generation of R/S-8-hydroxywarfarin glucuronide, while UGT1A6 and UGT1A1 played major roles in 6- and 7-hydroxywarfarin glucuronidation respectively [1]. In the earlier Zielinska et al. study, HLM glucuronidation Km values across all active substrates ranged from 59 to 480 μM with Vmax from 0.03 to 0.78 μM/min/mg protein, with 8-OH-WAR identified as the best substrate for glucuronidation among all hydroxywarfarins tested [2].

hepatic clearance pooled human liver microsomes metabolic efficiency

Enantiomer-Dependent Substrate Inhibition: S-8-Hydroxywarfarin Glucuronide Formation Exhibits Significant Substrate Inhibition (Ki Quantified), Whereas 6- and 7-OH-WAR Enantiomers Show Different Inhibition Profiles

Bratton et al. (2012) demonstrated that separated R- and S-enantiomers of 8-hydroxywarfarin not only show significantly different glucuronidation kinetics but can also be mutually inhibitory [1]. For UGT1A10-catalyzed S-8-OH-WAR glucuronidation, significant substrate inhibition was observed with a Ki value of 3300 ± 1200 μM (purified enzyme) and 317 ± 73 μM (in racemic mixture), whereas S-7-OH-WAR showed no substrate inhibition with the same enzyme preparation (no Ki reported because Michaelis-Menten kinetics were observed) [1]. The R-8-OH-WAR enantiomer similarly exhibited substrate inhibition with Ki values of 2600 ± 1500 μM (purified) and 85 ± 19 μM (racemic mixture), indicating that 8-OH-WAR glucuronidation is uniquely susceptible to enantiomer-enantiomer interactions not observed with 7-OH-WAR glucuronidation by UGT1A10 [1]. This substrate inhibition property is critical for accurate modeling of warfarin metabolite accumulation under conditions of impaired UGT1A10 function or co-administered UGT inhibitors [2].

substrate inhibition enantiomer kinetics drug-drug interaction risk

LC-MS/MS Spectral Differentiation: 8-OH-WAR-GLUC Requires a Distinct MRM Transition (m/z 501 → 179) and Is Chromatographically Resolvable from Co-Eluting 7-OH-WAR-GLUC, Mandating an Authentic Standard for Method Validation

The glucuronide conjugates of 6-, 7-, and 8-hydroxywarfarin share an identical nominal mass (m/z 501 for the [M+H]+ or deprotonated precursor) and the same glucuronide neutral loss fragment (m/z 179), meaning they are isobaric and require chromatographic separation for unambiguous identification [1][2]. In the UPLC-MS/MS method developed by Miller et al., baseline separation was achieved for all hydroxywarfarin regioisomers with the exception of 7- and 8-hydroxywarfarin which showed minor co-elution [2]. The patent data confirm that 7- and 8-OH-WAR-GLUC are resolved as separate chromatographic peaks with distinct retention times, each requiring its own authentic standard for retention time assignment and calibration curve construction [2]. The Zielinska et al. study further confirmed by tandem mass spectrometry that glucuronidation occurs specifically at the C8 position for this compound, distinguishing it structurally from C6 and C7 glucuronide conjugates [1].

LC-MS/MS method validation MRM transition chromatographic resolution

Validated Research and Industrial Application Scenarios for 8-Hydroxy Warfarin β-D-Glucuronide (CAS 1007224-60-3) Supported by Quantitative Differentiation Evidence


UGT1A9-Specific Enzyme Activity Assays and Isoform Phenotyping in Recombinant or Hepatocyte Systems

Based on the evidence that UGT1A9 exclusively glucuronidates 8-hydroxywarfarin among hepatic UGT isoforms [1][2], 8-OH-WAR-GLUC is the definitive probe for quantifying UGT1A9 catalytic activity without isoform cross-talk. In recombinant UGT screening panels, 8-OH-WAR-GLUC formation provides a binary positive/negative readout for UGT1A9 expression and function, whereas 7-OH-WAR-GLUC reports on four UGTs simultaneously and cannot assign activity to any single isoform [1]. This application is directly relevant for pharmaceutical companies conducting UGT reaction phenotyping during drug candidate safety assessment and for academic laboratories investigating UGT1A9 pharmacogenetics.

High-Sensitivity LC-MS/MS Quantification of Minor Warfarin Metabolites in Clinical Urine Samples for Personalized Anticoagulation Monitoring

Because 8-OH-WAR-GLUC is a minor urinary metabolite present at low nM concentrations while 7-O-GLUC is the predominant species [1], accurate quantification of 8-OH-WAR-GLUC in patient samples requires a dedicated reference standard for calibration curve construction, matrix effect assessment, and spike-recovery validation [2]. The authentic standard enables the chiral LC-MS/MS method capable of measuring 24 unique warfarin metabolites to reliably distinguish R- and S-8-OH-WAR-GLUC enantiomers in human urine, supporting personalized warfarin dosing algorithms that incorporate phase II metabolic capacity [1].

In Vitro Drug-Drug Interaction Studies Evaluating UGT1A10-Mediated Clearance and Substrate Inhibition Liability

The uniquely high Vmax (28 nmol/min/mg) and quantifiable substrate inhibition (Ki = 3300 μM purified; 317 μM racemic) of S-8-OH-WAR glucuronidation by UGT1A10 [1] make 8-OH-WAR-GLUC the most kinetically sensitive endpoint for detecting UGT1A10 inhibition by co-administered drugs. Since S-7-OH-WAR shows no substrate inhibition and a 28-fold lower Vmax with UGT1A10 [1], DDI screening panels that use only 7-OH-WAR-GLUC as a readout will fail to capture non-linear clearance behavior and enantiomer-enantiomer interactions unique to the 8-OH-WAR pathway. The 8-OH-WAR-GLUC standard is therefore required for comprehensive in vitro DDI risk assessment during drug development.

Regioselectivity Profiling and Structure-Activity Relationship Studies of UGT Enzymes Using Positional Isomer Substrate Panels

The strong regioselectivity demonstrated by UGTs toward hydroxywarfarin positional isomers—with UGT1A9 almost exclusively generating 8-OH-WAR-GLUC, UGT1A1 preferentially generating 7-OH-WAR-GLUC, and UGT1A6 generating 6-OH-WAR-GLUC [1]—establishes this compound as an essential component of a regioisomer substrate panel for mapping UGT active site topology. Because 10-OH-WAR and 4′-OH-WAR show zero glucuronidation activity in human liver microsomes [1], the 8-OH-WAR-GLUC reference standard occupies a critical middle ground in the structure-activity landscape, enabling SAR studies that correlate hydroxyl group position with glucuronidation efficiency across the warfarin scaffold.

Quote Request

Request a Quote for 8-HYDROXY WARFARIN BETA-D-GLUCURONIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.